molecular formula C5H6BBrN2O2 B12093318 (2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid

(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid

Cat. No.: B12093318
M. Wt: 216.83 g/mol
InChI Key: FTXMYWGOKGNUGF-UHFFFAOYSA-N
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Description

(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile reagent for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid typically involves the bromination of 4-methylpyrimidine followed by borylation. One common method includes the use of a palladium-catalyzed borylation reaction, where the brominated pyrimidine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Protic Solvents: Used in protodeboronation reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which (2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex organic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the methyl group enhances its stability and makes it a valuable reagent for various synthetic applications .

Properties

Molecular Formula

C5H6BBrN2O2

Molecular Weight

216.83 g/mol

IUPAC Name

(2-bromo-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C5H6BBrN2O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3

InChI Key

FTXMYWGOKGNUGF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)Br)(O)O

Origin of Product

United States

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